molecular formula C12H12N4O2 B15160019 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one CAS No. 797751-36-1

1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one

Cat. No.: B15160019
CAS No.: 797751-36-1
M. Wt: 244.25 g/mol
InChI Key: QWFJLWSESOCHMW-UHFFFAOYSA-N
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Description

1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one (CAS 797751-36-1) is a specialized chemical reagent that incorporates an azide functional group into a pyrrolidin-2-one scaffold. With a molecular formula of C12H12N4O2 and a molecular weight of 244.25 g/mol, this compound is a valuable building block in medicinal chemistry and drug discovery research . The azide group is particularly useful for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the efficient and selective synthesis of novel triazole-linked conjugates for the development of pharmaceutical candidates . The pyrrolidine and pyrrolidinone core is recognized as a versatile and privileged scaffold in drug discovery, frequently found in compounds with a wide range of biological activities . This specific reagent allows researchers to functionalize this important scaffold, facilitating the exploration of structure-activity relationships and the creation of diverse libraries for biological screening. It is strictly for research applications and should be handled by qualified laboratory personnel following appropriate safety protocols.

Properties

CAS No.

797751-36-1

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(2-azido-4-methylbenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C12H12N4O2/c1-8-4-5-9(10(7-8)14-15-13)12(18)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3

InChI Key

QWFJLWSESOCHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC2=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling azides, which can be hazardous.

Chemical Reactions Analysis

Substitution Reactions

The azide group in 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one can undergo nucleophilic substitution with reagents such as thiols or amines. For example:

  • Sodium thiocyanate (NaSCN) in DMF replaces the azide with a thiocyanato group.

  • Amines (e.g., benzylamine) may displace the azide under basic conditions (e.g., K₂CO₃).

Curtius Rearrangement

Under high-temperature conditions, the azide group may undergo rearrangement to form an isocyanate intermediate, which could subsequently hydrolyze to yield an amine or urea derivative.

Hydrolysis

The pyrrolidin-2-one ring is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid and an amine.

Substituent Effects

The 4-methyl and azide substituents influence reactivity:

  • Electronic effects : The electron-withdrawing azide group activates the benzoyl ring for nucleophilic substitution.

  • Stability : The azide group is thermally labile but stable under standard reaction conditions.

Stereochemical Outcomes

The synthesis of pyrrolidin-2-ones often involves stereoselectivity. For example, in donor-acceptor cyclopropane-derived pyrrolidones, the stereochemistry of intermediates can influence the final product’s diastereomeric ratio . While the current compound lacks chiral centers, related systems (e.g., fused bicyclic derivatives) exhibit diastereoselectivity due to enolate protonation control during cyclization .

Factor Impact on Product
Reaction solventAffects reaction rate and selectivity
Lewis acid catalystsNickel perchlorate enhances cyclopropane opening
TemperatureHigher temperatures favor thermodynamically stable products

Research Findings

  • One-pot synthesis : Achievable yields up to ~80% for similar pyrrolidin-2-ones via in situ lactamization and dealkoxycarbonylation .

  • Reactivity of benzylamines : More nucleophilic than anilines, enabling room-temperature reactions .

  • Limitations : Substrates with competing functional groups (e.g., cyano groups) show reduced yields due to side reactions .

Scientific Research Applications

1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and drug development .

Comparison with Similar Compounds

Key Observations:

Bioactivity: Pyrrolidin-2-one derivatives with electron-withdrawing groups (e.g., 5-chloro-2-hydroxyphenyl) exhibit enhanced antioxidant activity, as seen in compounds with 1.35–1.5× higher radical scavenging activity than ascorbic acid .

However, azides are thermally sensitive, requiring careful handling .

Research Findings and Limitations

  • Antioxidant Activity : Substituted pyrrolidin-2-ones with hydroxyl/thiol groups (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-triazol-3-yl)pyrrolidin-2-one) show superior antioxidant activity, with optical density values of 1.149 in reducing power assays . The azido analog lacks direct data but is hypothesized to prioritize stability over redox activity.
  • Pharmacological Potential: Pyrido-pyrimidinone derivatives (e.g., 7-(1-ethylpiperidin-4-yl)-2-(2-methylindazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) demonstrate kinase-targeting properties, suggesting divergent applications compared to pyrrolidin-2-ones .

Biological Activity

1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H12N4O
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 797751-36-1

Mechanisms of Biological Activity

The biological activity of 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one is primarily attributed to its azide functional group, which allows for various chemical reactions, including cycloaddition and substitution reactions. These reactions can lead to the formation of biologically active derivatives that may interact with specific molecular targets within living organisms.

Antimicrobial Activity

Preliminary studies indicate that 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one exhibits antimicrobial properties. In vitro tests have shown that the compound can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The exact mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate apoptotic pathways may be linked to its interaction with specific proteins involved in cell cycle regulation and apoptosis .

Case Study: Breast Cancer Cells

In a study involving MDA-MB-231 breast cancer cells, treatment with 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a shift towards programmed cell death .

Structure-Activity Relationship (SAR)

The structure of 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one plays a crucial role in its biological activity. Modifications to the pyrrolidinone core or the azide group can significantly alter its pharmacological profile. For example, substituting different groups on the benzoyl moiety can enhance or diminish its antimicrobial and anticancer activities .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many pyrrolidinone derivatives exhibit biological activity, the unique azide functionality in 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one contributes to its distinct profile. Below is a comparison table highlighting key differences:

Compound NameMolecular StructureAntimicrobial ActivityAnticancer Activity
1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-oneAzide + PyrrolidinoneYesYes
Pyrrolidinone Derivative APyrrolidinone onlyModerateLow
Azide Compound BAzide onlyLowModerate

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